4-Iodobutanenitrile 4-Iodobutanenitrile
Brand Name: Vulcanchem
CAS No.: 6727-73-7
VCID: VC3769593
InChI: InChI=1S/C4H6IN/c5-3-1-2-4-6/h1-3H2
SMILES: C(CC#N)CI
Molecular Formula: C4H6IN
Molecular Weight: 195 g/mol

4-Iodobutanenitrile

CAS No.: 6727-73-7

Cat. No.: VC3769593

Molecular Formula: C4H6IN

Molecular Weight: 195 g/mol

* For research use only. Not for human or veterinary use.

4-Iodobutanenitrile - 6727-73-7

Specification

CAS No. 6727-73-7
Molecular Formula C4H6IN
Molecular Weight 195 g/mol
IUPAC Name 4-iodobutanenitrile
Standard InChI InChI=1S/C4H6IN/c5-3-1-2-4-6/h1-3H2
Standard InChI Key CWINCVBWHUGBEB-UHFFFAOYSA-N
SMILES C(CC#N)CI
Canonical SMILES C(CC#N)CI

Introduction

Chemical Structure and Physical Properties

4-Iodobutanenitrile (IUPAC name: 4-iodobutanenitrile) has the molecular formula C₄H₆IN, with the following structural configuration:

NC-CH2-CH2-CH2-I\text{NC-CH}_2\text{-CH}_2\text{-CH}_2\text{-I}

The nitrile group (-C≡N) at the first carbon and the iodine atom at the fourth carbon create distinct electronic and steric profiles. The compound’s average mass is 195.003 g/mol, with a monoisotopic mass of 194.9545 g/mol . Despite its straightforward structure, key physical properties such as melting point, boiling point, and density remain unreported in accessible literature, highlighting a need for experimental characterization.

PropertyValue
Molecular FormulaC₄H₆IN
Average Mass195.003 g/mol
Monoisotopic Mass194.9545 g/mol
ChemSpider ID251789
Boiling PointNot reported
Melting PointNot reported
DensityNot reported

Synthesis and Production

While explicit synthetic protocols for 4-iodobutanenitrile are scarce in the provided sources, analogous halogenated nitriles suggest plausible routes. A potential method involves nucleophilic displacement of a bromo- or chloro-butanenitrile precursor using sodium iodide (NaI) in a polar aprotic solvent like acetone—a variation of the Finkelstein reaction . For example:

NC-CH2-CH2-CH2-Br+NaINC-CH2-CH2-CH2-I+NaBr\text{NC-CH}_2\text{-CH}_2\text{-CH}_2\text{-Br} + \text{NaI} \rightarrow \text{NC-CH}_2\text{-CH}_2\text{-CH}_2\text{-I} + \text{NaBr}

Reactivity and Chemical Transformations

The dual functionality of 4-iodobutanenitrile enables diverse reactivity:

Nucleophilic Substitution

The iodine atom’s susceptibility to nucleophilic attack permits substitutions with groups such as hydroxyl (-OH), amines (-NH₂), or thiols (-SH). For instance, reaction with sodium ethoxide could yield 4-ethoxybutanenitrile, though such transformations remain theoretical without experimental validation .

Nitrile Group Transformations

The nitrile moiety may undergo:

  • Hydrolysis to carboxylic acids or amides under acidic or basic conditions.

  • Reduction to primary amines using catalysts like Raney nickel.

  • Cycloaddition reactions in the presence of azides to form tetrazoles.

Biological Activity and Toxicology

  • Acute Toxicity: Nitriles can inhibit cytochrome oxidase, leading to cyanide release upon metabolism.

  • Handling: Use in fume hoods with personal protective equipment (PPE) to avoid inhalation or dermal contact.

  • Storage: Amber glass containers under inert atmosphere to prevent photodegradation.

Future Research Directions

  • Physical Property Characterization: Determination of melting/boiling points, solubility, and stability under varying conditions.

  • Synthetic Optimization: Development of high-yield, scalable synthesis protocols.

  • Biological Screening: Evaluation of antimicrobial, anticancer, or antiviral potential in cell-based assays.

  • Catalytic Applications: Exploration in cross-coupling reactions to synthesize biaryl or heteroaryl compounds.

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